3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . They are known for their reactivity and are found in many natural products and pharmaceuticals . Thiazolidin-2,4-diones (TZDs) are heterocyclic compounds containing nitrogen and sulfur . They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of azetidines often involves the treatment of γ-amino alcohols with thionyl chloride, followed by intramolecular cyclization . The synthesis of TZDs is a subject of ongoing research, with various synthetic approaches being explored, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis
Azetidines are four-membered rings with one nitrogen atom . TZDs are five-membered rings with one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
Azetidines are known for their reactivity and are used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in ring-opening and expansion reactions .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has developed microwave-assisted rapid synthesis techniques for nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinone and azetidinone derivatives, demonstrating significant pharmacological potential, particularly in antimicrobial activities against various bacterial and fungal strains (Mistry & Desai, 2006). Additionally, studies have explored the synthesis of similar compounds through conventional methods, highlighting their utility in generating biologically active molecules with potential antibacterial and antifungal properties (Patel, Mistry, & Desai, 2008).
Antimicrobial Activity
A significant portion of the research on thiazolidinone and azetidinone derivatives focuses on their antimicrobial efficacy. Several studies have synthesized these compounds and evaluated their antibacterial and antifungal activities, showing promising results against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Kaminskyy et al., 2011). This suggests their potential application in developing new antimicrobial agents.
Anticancer Activity
Some derivatives have been evaluated for their anticancer activities, demonstrating potential efficacy against various cancer cell lines. Research has highlighted the synthesis and evaluation of spiro[thiazolidinone-isatin] conjugates, with certain compounds showing superior anticancer activities, indicating their potential in cancer therapy (Kaminskyy et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Mcl-1 protein . Mcl-1 (myeloid cell leukemia-1) is a protein that plays a crucial role in the regulation of apoptosis, the process of programmed cell death . Overexpression of Mcl-1 can prevent cancer cells from undergoing normal apoptosis, leading to uncontrolled cell proliferation . This overexpression is observed in many human cancers, such as prostate, lung, pancreatic, and leukemia .
Mode of Action
The compound interacts with the Mcl-1 protein, inhibiting its function . The most potent product of this compound has demonstrated inhibitory activity against Mcl-1, with an inhibitory rate of 94% at 10 μM, which is higher than that of the positive control WL-276 (90%) .
Biochemical Pathways
The compound affects the biochemical pathways involving the Mcl-1 protein . By inhibiting Mcl-1, the compound disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis and inhibiting uncontrolled cell proliferation .
Result of Action
The result of the compound’s action is the promotion of apoptosis in cancer cells and the inhibition of uncontrolled cell proliferation . This can potentially lead to a reduction in tumor size and the prevention of cancer progression .
Properties
IUPAC Name |
3-[1-[4-(3-chlorophenyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)12-4-6-13(7-5-12)18(24)21-9-16(10-21)22-17(23)11-26-19(22)25/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBXZFDHBSDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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